The compound “6-(pyrrolidin-1-yl)-9H-purine” is a nitrogen-containing heterocyclic compound. The pyrrolidine ring, a five-membered saturated scaffold, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases. The interest in this scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring.
Synthesis Analysis
The synthesis of pyrrolidine derivatives involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings. For instance, in the case of 1-(pyrrolidin-1-yl-methyl)-4-(thiophen-2-yl-methyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, the compound was synthesized and characterized by spectroscopy.
Molecular Structure Analysis
The optimization of the most stable molecular structure of 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol was performed by the DFT/B3LYP and DFT/B3PW91 methods with 6-311++G(d,p) basis sets.
Chemical Reactions Analysis
Pyrrolidine derivatives have been reported to exhibit various biological activities. For instance, pyrrolidine derivatives inhibited COX-2 with IC50 values in the range of 1–8 µM.
Physical And Chemical Properties Analysis
While the physical and chemical properties of “6-(pyrrolidin-1-yl)-9H-purine” are not directly reported, studies on pyrrolidine derivatives provide some context. These compounds have shown high affinity towards the ifenprodil binding site of GluN2B subunit-containing NMDA.
Synthesis Analysis
Step 1: Nucleophilic aromatic substitution 6-chloropurine is reacted with pyrrolidine in the presence of a base, typically potassium carbonate, to substitute the chlorine atom with the pyrrolidine ring, yielding 6-(pyrrolidin-1-yl)-9H-purine. [, ]
Step 2: Further modifications The synthesized 6-(pyrrolidin-1-yl)-9H-purine can undergo various modifications at different positions (N9, C2, etc.) depending on the desired target molecule. These modifications include alkylation, acylation, or introduction of other functional groups. [, , ]
Molecular Structure Analysis
X-ray crystallography: This technique provides detailed information on the three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles. [, , , ]
Computational methods: Density functional theory (DFT) calculations can be used to predict the optimized geometry, electronic properties, and spectroscopic characteristics of the molecule. [, , ]
Mechanism of Action
Kinase inhibition: Some derivatives act as kinase inhibitors, blocking the activity of enzymes involved in signal transduction pathways relevant to cancer cell growth and proliferation. [, ]
Phosphodiesterase inhibition: Certain derivatives have demonstrated potent and selective inhibition of phosphodiesterase 10A (PDE10A), a potential therapeutic target for schizophrenia. [, ]
Allosteric modulation of receptors: Derivatives have been identified as allosteric modulators of the cannabinoid CB1 receptor, influencing its activity and downstream signaling pathways. [, ]
Physical and Chemical Properties Analysis
Solubility: The solubility of these compounds can vary depending on the nature and position of substituents. [, ]
Lipophilicity: The introduction of specific groups can influence the lipophilicity of the molecule, affecting its ability to cross cell membranes. []
Spectroscopic properties: Infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy can be used to characterize the compound and its derivatives. [, , , ]
Applications
Anticancer agents: Derivatives have shown promising anticancer activity against various cancer cell lines by inhibiting specific kinases involved in cancer development. [, ]
Antimicrobial agents: Several studies highlight the potential of these compounds as antibacterial and antifungal agents. [, , ]
Antiviral agents: Research efforts have explored the antiviral activity of 6-(Pyrrolidin-1-yl)-9H-purine derivatives, particularly against HIV. [, ]
Anticonvulsant agents: Derivatives have displayed anticonvulsant properties in animal models, indicating their potential as therapeutic agents for epilepsy. [, , , , ]
Antinociceptive agents: Studies have revealed the analgesic effects of certain derivatives in various pain models. [, , ]
Related Compounds
6‐[4‐(4‐Propoxyphenyl)piperazin‐1‐yl]‐9H‐purine
Compound Description: This compound serves as a crucial starting material in synthesizing various alkyl-substituted purines with potential antimicrobial activities. [] Researchers synthesized it using a multistep protocol, ultimately employing it for N-alkylation with diverse alkyl halides. Notably, it exhibited considerable antimicrobial activity without significant toxicity. []
Relevance: This compound shares a core structure with 6-(pyrrolidin-1-yl)-9H-purine, with both containing a purine ring system. The key difference lies in the substituent at the 6-position. While 6-(pyrrolidin-1-yl)-9H-purine has a pyrrolidine ring, this related compound features a more complex 4-(4-propoxyphenyl)piperazine substituent. This modification likely influences its interactions with biological targets, contributing to its antimicrobial properties. []
Compound Description: This novel carbovir analog was synthesized as a potential anti-HIV agent. [] The synthesis involved a multistep process starting from the γ-lactam, 2-azabicyclo (2.2.1)hept-5-en-3-one. []
Relevance: This compound exhibits a close structural similarity to 6-(pyrrolidin-1-yl)-9H-purine, particularly in the purine moiety. Both molecules share a similar core structure, but the related compound has a 9-(4-bis(hydroxymethyl)-2- cyclopenten-1-yl) substituent, differentiating its antiviral activity. []
Compound Description: Researchers explored the in-silico drug likeness predictions of this novel compound. [] Their study revealed promising drug-likeness properties, suggesting potential oral activity. []
Relevance: This compound, like 6-(pyrrolidin-1-yl)-9H-purine, possesses a purine core. The structural variation arises from the substituents at positions 2, 6, and 9. The presence of a benzyl group at position 9, a furan-2-yl group at position 6, and a dimethylamino group at position 2 in this related compound distinguishes its properties and potential applications. []
Compound Description: This compound represents a key target in synthesizing purine antagonists for potential use as antimetabolites. [] These antimetabolites are designed to mimic natural metabolites, disrupting crucial metabolic pathways and inhibiting tumor cell growth. []
Compound Description: This specific compound was synthesized via a Cu(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition reaction, highlighting its distinct chemical properties and potential applications in materials science. []
Relevance: This compound exhibits structural similarities to 6-(pyrrolidin-1-yl)-9H-purine due to the presence of the purine core. The major structural difference lies in the substitution pattern. The related compound features two bulky 4-(4-butylphenyl)-1H-1,2,3-triazol-1-yl substituents at positions 2 and 6 and a dodecyl group at position 9, leading to altered physicochemical properties. []
Compound Description: This compound exhibited the most potent anticancer activity in a series of N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives. [] Notably, it displayed significant inhibitory activity against MCF-7 breast cancer cells, inducing G2/M phase arrest and apoptosis. []
Relevance: This derivative and 6-(pyrrolidin-1-yl)-9H-purine belong to the same chemical class characterized by a purine core structure. The key structural differences lie in the substituents at the 6- and 9-positions, influencing the compound's biological activity. PP17 features a sec-butyl group at position 9 and a 4-(4-propoxyphenyl)piperazine moiety at position 6, highlighting the impact of these specific modifications on its anticancer properties. []
Compound Description: Compound 1 served as a starting point for developing novel reversible kinase inhibitors targeting both EGFR-activating and drug-resistance mutations. While initially exhibiting poor binding affinity, structural optimization led to the identification of more potent analogs with improved antitumor activity. []
Relevance: Compound 1 and 6-(pyrrolidin-1-yl)-9H-purine belong to the same chemical class, sharing a purine core structure. The difference lies in the substituents. Compound 1 contains a 4-(4-methylpiperazin-1-yl)phenyl group at the N2 position and a phenyl group at the N8 position, while 6-(pyrrolidin-1-yl)-9H-purine has a pyrrolidinyl substituent at the 6-position. These structural variations likely contribute to their distinct biological activities and pharmacological profiles. []
Compound Description: Compound 9e is an optimized analog of compound 1, demonstrating significant in vitro antitumor potency against non-small-cell lung cancer (NSCLC) cell lines harboring EGFR-activating and drug-resistance mutations. [] Further evaluations revealed its high potency and selectivity as a kinase inhibitor, with promising in vivo anti-NSCLC activity. []
Compound Description: MPC-3100 is a potent and orally bioavailable Hsp90 inhibitor, demonstrating good in vitro and in vivo profiles. [] Notably, it exhibits significant antitumor effects in various human cancer xenograft models, making it a promising candidate for cancer treatment. []
Relevance: This compound, like 6-(pyrrolidin-1-yl)-9H-purine, contains a central purine core, highlighting their shared chemical class. The key structural distinctions arise from the substituents at the 8- and 9-positions of the purine ring. MPC-3100 features a (6-bromo-1,3-benzodioxol-5-yl)sulfanyl group at the 8-position and a complex substituent incorporating a piperidine ring and a 2-hydroxypropan-1-one moiety at the 9-position. These specific modifications are crucial for its activity as an Hsp90 inhibitor and its potential as an anticancer agent. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.